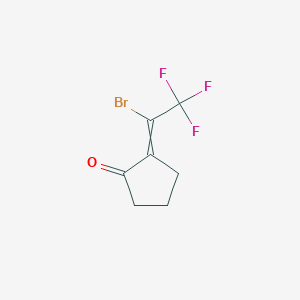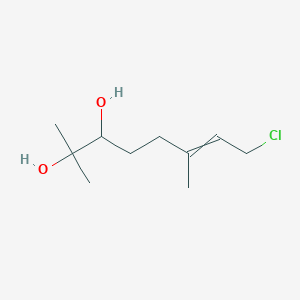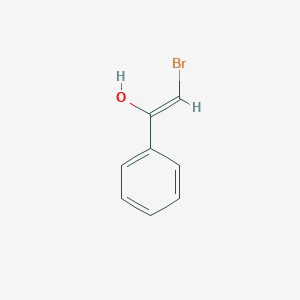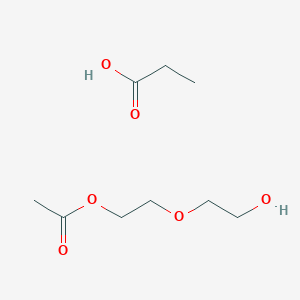
Propanoic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) is an organic compound with a complex structure that combines the properties of propanoic acid and ethyl acetate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) typically involves the esterification of propanoic acid with 2-(2-hydroxyethoxy)ethanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-quality product.
化学反応の分析
Types of Reactions
Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed in substitution reactions.
Major Products Formed
Oxidation: Propanoic acid and acetaldehyde.
Reduction: 2-(2-hydroxyethoxy)ethanol.
Substitution: Various substituted esters and alcohols.
科学的研究の応用
Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its unique chemical properties.
作用機序
The mechanism by which Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release propanoic acid and 2-(2-hydroxyethoxy)ethanol, which can further participate in various biochemical processes. The compound’s ability to act as a solvent and reactant in chemical reactions makes it valuable in multiple applications.
類似化合物との比較
Similar Compounds
Ethyl lactate: Similar in structure but with a different ester group.
2-Hydroxyethyl acrylate: Contains a hydroxyl group and an acrylate ester.
Ethyl 2-hydroxypropanoate: Another ester with a hydroxyl group.
Uniqueness
Propanoic acid–2-(2-hydroxyethoxy)ethyl acetate (1/1) is unique due to its combination of propanoic acid and ethyl acetate properties, providing a versatile compound with applications in various fields. Its ability to undergo multiple types of chemical reactions and its role in scientific research highlight its distinctiveness compared to similar compounds.
特性
CAS番号 |
844681-20-5 |
|---|---|
分子式 |
C9H18O6 |
分子量 |
222.24 g/mol |
IUPAC名 |
2-(2-hydroxyethoxy)ethyl acetate;propanoic acid |
InChI |
InChI=1S/C6H12O4.C3H6O2/c1-6(8)10-5-4-9-3-2-7;1-2-3(4)5/h7H,2-5H2,1H3;2H2,1H3,(H,4,5) |
InChIキー |
QGCQBKLCZQFKQT-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)O.CC(=O)OCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



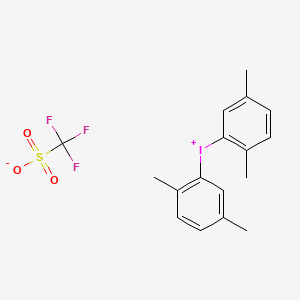
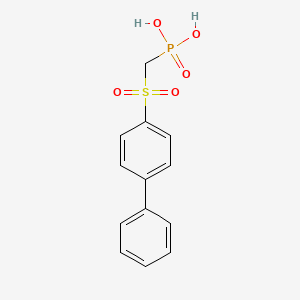

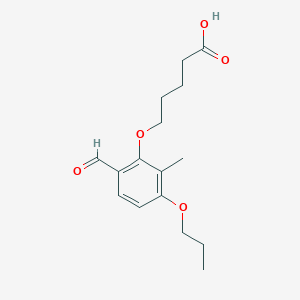
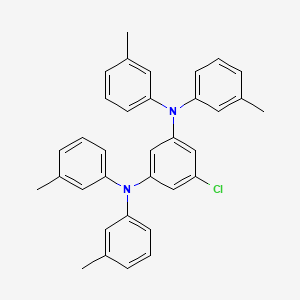
![5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol](/img/structure/B12532318.png)
![7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-](/img/structure/B12532321.png)
![1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine](/img/structure/B12532324.png)
